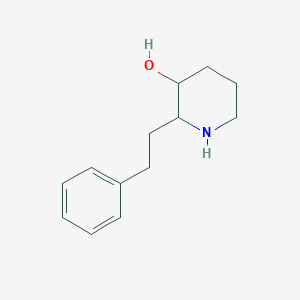

2-(2-Phenylethyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMLNRRWCTXOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Properties of 2 2 Phenylethyl Piperidin 3 Ol

While specific, detailed synthetic procedures for 2-(2-phenylethyl)piperidin-3-ol are not widely published, its synthesis can be approached through established methods in piperidine (B6355638) chemistry.

One plausible synthetic route involves the reductive amination of a suitable keto-precursor. For instance, the reaction of a phenylethyl-substituted keto-amine with a reducing agent like sodium borohydride (B1222165) could yield the desired piperidinol. The stereochemical outcome of such a reaction would be a critical aspect to control, potentially requiring chiral catalysts or auxiliaries to achieve a specific stereoisomer.

Another potential strategy could involve the modification of a pre-existing piperidine ring. For example, the catalytic hydrogenation of a corresponding substituted pyridine (B92270) precursor could yield the saturated piperidine ring. Subsequent functionalization, such as the introduction of the hydroxyl group, could then be carried out.

The chemical properties of 2-(2-phenylethyl)piperidin-3-ol are dictated by its constituent functional groups. The secondary amine in the piperidine ring imparts basic properties to the molecule. The hydroxyl group can participate in hydrogen bonding and can be a site for further chemical modification, such as esterification or etherification. The phenylethyl group contributes to the molecule's lipophilicity.

Spectroscopic and Structural Characterization

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the piperidine ring from acyclic precursors. These methods can be broadly classified into intramolecular strategies, where a single molecule undergoes cyclization, and intermolecular pathways, where two or more components assemble to form the ring.

Intramolecular Cyclization Strategies for Piperidine Ring Formationnih.gov

Intramolecular cyclization is a powerful strategy for piperidine synthesis, wherein a precursor molecule contains all the necessary atoms for the ring. nih.gov The reaction is initiated by activating specific functional groups, often with a catalyst, to promote ring closure. nih.gov

Alkene cyclization techniques utilize a precursor containing both an amine and an alkene moiety, which react intramolecularly to form the piperidine ring.

Oxidative Amination: This method involves the difunctionalization of a double bond, simultaneously forming the N-heterocycle. mdpi.com Gold(I)-catalyzed oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent can produce substituted piperidines. mdpi.com Similarly, palladium catalysts with specialized ligands like pyridine-oxazoline have been developed for the enantioselective oxidative amination of alkenes. mdpi.com A base-free Pd(DMSO)₂(TFA)₂ catalyst system has also proven effective for Wacker-type aerobic oxidative cyclization to form various six-membered nitrogen heterocycles. organic-chemistry.org

Aza-Michael Reaction: The intramolecular aza-Michael reaction (IMAMR) is a conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile within the same molecule. nih.govmdpi.com This approach can be promoted by bases or organocatalysts to achieve high diastereoselectivity and enantioselectivity. mdpi.comrsc.org For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid can yield enantiomerically enriched piperidines. mdpi.com

Radical Cyclization: Radical-mediated cyclizations offer another route to the piperidine core. Cobalt(II) complexes can catalyze the intramolecular cyclization of linear amino-aldehydes, though this can sometimes produce linear alkene by-products. mdpi.comnih.gov Another approach involves generating radicals from 1,6-enynes using triethylborane (B153662) as an initiator, which proceeds through a complex radical cascade to form the six-membered ring. nih.gov

Table 1: Comparison of Alkene Cyclization Techniques for Piperidine Synthesis

| Technique | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Oxidative Amination | Gold(I) or Palladium(II) complexes | Effective for non-activated alkenes; can be enantioselective. | mdpi.com |

| Aza-Michael Reaction | Organocatalysts (e.g., quinoline-based) or bases (e.g., TBAF) | High stereoselectivity; can be scaled up. | mdpi.com |

| Radical Cyclization | Cobalt(II) complexes or radical initiators (e.g., triethylborane) | Effective for amino-aldehydes and 1,6-enynes. | nih.govmdpi.com |

A notable strategy for piperidine synthesis involves an intramolecular hydride transfer followed by a cyclization cascade. In this process, amides derived from ethenetricarboxylic acid that bear a tertiary amino group can be converted into 2-piperidone (B129406) derivatives. researchgate.net This transformation is typically achieved by heating the substrate in a polar solvent such as DMSO or DMF. researchgate.netnih.gov The reaction mechanism is believed to proceed via an intramolecular hydride transfer from an α-amino sp³ carbon to the electron-deficient alkene, which then triggers the ring-closing step. researchgate.net The reactivity can be sensitive to steric effects from the substituents on the tertiary amine. researchgate.net This method has been developed into a one-pot reaction by combining the carboxylic acid, a suitable diamine, and amide condensation reagents. researchgate.net

A related C-H amination strategy for piperidine synthesis has been developed using a homogeneous iodine catalyst under visible light. acs.org This method is challenging because it requires a kinetically disfavored 1,6-hydrogen abstraction from a nitrogen-centered radical to form the six-membered ring. acs.org

Ring-closing metathesis (RCM) has emerged as a robust and widely used method for constructing cyclic structures, including piperidines. researchgate.netacs.org The reaction employs a diene precursor and a metal carbene catalyst, typically based on ruthenium (e.g., Grubbs or Hoveyda-Grubbs catalysts), to form a new double bond within the ring. rsc.orgacs.org

This approach offers excellent control over stereochemistry, as demonstrated in the asymmetric synthesis of trans-(3S)-amino-4-alkyl- and -4-aryl-piperidines starting from D-serine. acs.org The resulting unsaturated piperidine (a tetrahydropyridine) can then be stereoselectively hydrogenated to yield the final saturated product. acs.org While RCM is powerful, challenges can arise from steric hindrance in precursors, which may affect the efficiency of the cyclization. researchgate.net

Table 2: Common Catalysts for Ring-Closing Metathesis in Piperidine Synthesis

| Catalyst | Description | Typical Application | Reference |

|---|---|---|---|

| Grubbs Catalyst™ (1st Gen) | Cl₂(PCy₃)₂Ru=CHPh | General purpose, tolerant of many functional groups. | acs.org |

| Grubbs Catalyst™ (2nd Gen) | Cl₂(PCy₃)(IMes)Ru=CHPh | Higher activity and stability, used for more challenging substrates. | rsc.org |

| Hoveyda-Grubbs Catalyst™ (2nd Gen) | Cl₂(IMes)Ru=CH(2-i-PrO-C₆H₄) | High stability, allows for catalyst recycling and lower loadings. | rsc.org |

Intermolecular Reaction Pathways for Piperidine Constructionnih.gov

Intermolecular reactions construct the piperidine ring by combining two or more separate molecules. These annulation processes are highly valuable for their ability to rapidly build molecular complexity. nih.gov

Reductive amination is a cornerstone of C-N bond formation and a versatile method for synthesizing piperidines. mdpi.comresearchgate.net The reaction typically involves the condensation of an amine with a carbonyl group to form an imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.nettandfonline.com

One powerful variant is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it This method is particularly effective when using sugar-derived dialdehydes or ketoaldehydes, ensuring control over the stereochemistry of the hydroxyl groups on the ring. chim.it

For the synthesis of N-substituted piperidines like 2-(2-phenylethyl)piperidin-3-ol, a more direct intermolecular approach involves the reductive amination of a pre-existing piperidine ring with an aldehyde. For example, a secondary amine like piperidin-3-ol can be reacted with an aldehyde (e.g., phenylacetaldehyde) in the presence of a reducing agent. tandfonline.com A convenient one-pot procedure uses the borane-pyridine complex as a less toxic alternative to sodium cyanoborohydride. tandfonline.com This method is compatible with a range of functional groups and solvents. tandfonline.com Other reducing agents such as NaBH(OAc)₃ are also commonly used for this transformation. nih.gov

Table 3: Reagents for Reductive Amination in Piperidine Synthesis

| Reducing Agent | Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Dicarbonyls and amines; Aldehydes and secondary amines | Widely used, effective but toxic. | chim.it |

| Borane-Pyridine Complex (BAP) | Aldehydes and secondary amines | Less toxic than NaBH₃CN, eliminates nitrile impurity formation. | tandfonline.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes and primary/secondary amines | Mild, selective, and broadly applicable. | nih.gov |

| H₂ and Catalyst (e.g., Pd/C) | Dicarbonyls and ammonia (B1221849)/amines | Used in double reductive amination, often requires pressure. | chim.it |

Multicomponent Reactions (MCRs) for Piperidine Synthesis

Multicomponent reactions (MCRs) offer an efficient approach to building complex molecules like piperidines in a single step from three or more starting materials, incorporating most of the atoms from the reactants into the final product. rug.nl This strategy is highly valued for its atom economy and ability to rapidly generate molecular diversity. rug.nlacs.org

One notable example is the Petasis borono-Mannich reaction, a powerful MCR that combines a boronic acid, an amine, and a carbonyl compound to produce highly functionalized amines. acs.org This reaction can achieve high levels of diastereoselectivity and enantioselectivity, making it suitable for the synthesis of chiral piperidine precursors. acs.org For instance, a three-component Petasis reaction can be envisioned for the synthesis of a precursor to 2-(2-phenylethyl)piperidin-3-ol.

Another MCR approach involves the aza-Diels-Alder reaction, a [4+2] cycloaddition, which can be used to construct the piperidine ring. bham.ac.uk Furthermore, MCRs have been developed for the synthesis of piperidinones, which can then be reduced to the corresponding piperidines. nih.gov The use of MCRs in conjunction with other transformations, such as the Ugi reaction followed by cyclization, provides access to a wide range of heterocyclic scaffolds, including lactams that can be precursors to piperidines. whiterose.ac.uk

A specific multicomponent strategy for synthesizing 2-substituted piperidines involves the reaction of a methyleneaziridine with a carbon pronucleophile in the presence of a palladium catalyst, followed by alkylation and in situ cyclization. researchgate.net This method has been successfully applied to the asymmetric synthesis of the alkaloid (S)-coniine. researchgate.net

Table 1: Examples of Multicomponent Reactions in Piperidine Synthesis

| MCR Type | Reactants | Product Type | Reference |

| Petasis Borono-Mannich | Boronic acid, Amine, Carbonyl | Functionalized Amines | acs.org |

| Aza-Diels-Alder | Imine, Diene | Tetrahydropyridines | bham.ac.uk |

| Ugi/Cyclization | Ketoacid, Amine, Isocyanide | Lactams | whiterose.ac.uk |

| Palladium-catalyzed MCR | Methyleneaziridine, Carbon pronucleophile, Electrophile | 2-Substituted Piperidines | researchgate.net |

Reduction of Pyridine (B92270) and Piperidinone Precursors

The reduction of pyridine and piperidinone precursors is a direct and atom-economical method for synthesizing piperidines. nih.govsci-hub.se Various catalytic systems have been developed to achieve high yields and selectivities.

Catalytic hydrogenation is a widely used method for the reduction of pyridines and piperidinones. nih.gov Different metal catalysts exhibit varying activities and selectivities.

Palladium (Pd): Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of pyridines. nih.gov It can be used in one-pot sequential reactions, such as Suzuki-Miyaura coupling followed by hydrogenation, to produce functionalized piperidines under mild conditions. nih.gov Palladium-catalyzed hydrogenation has also been employed for the synthesis of fluorinated piperidines and can lead to piperidinones if the reaction is interrupted by water. mdpi.com

Rhodium (Rh): Rhodium catalysts, often in the form of complexes like [Cp*RhCl2]2, are effective for the transfer hydrogenation of quinolines and other N-heteroaromatics. liverpool.ac.uk Rhodium(I) complexes have been used for the highly diastereoselective hydrogenation of fluorinated pyridines. mdpi.com

Ruthenium (Ru): Ruthenium complexes are utilized in asymmetric hydrogenation processes. For example, a ruthenium(II) complex was key in the asymmetric hydrogenation of an enamine intermediate to produce an aminofluoropiperidine precursor. nih.gov

Iridium (Ir): Iridium catalysts, such as those with a Cp* ligand, have shown utility in the N-heterocyclization of primary amines with diols to form cyclic amines. organic-chemistry.org An iridium complex was also selected for the asymmetric hydrogenation of a piperidinone precursor in a large-scale synthesis. bham.ac.uk

Platinum (Pt): Platinum catalysts, like PtO2 (Adam's catalyst), have a long history in pyridine hydrogenation. d-nb.info Platinum-based systems are also used in the synthesis of specific piperidine derivatives, such as precursors to serotonin (B10506) reuptake inhibitors. nih.gov

Table 2: Catalysts for Hydrogenation of Pyridine and Piperidinone Precursors

| Catalyst Type | Precursor | Product | Key Features | Reference |

| Palladium (Pd/C) | Pyridines | Piperidines | One-pot reactions, mild conditions | nih.gov |

| Rhodium ([Cp*RhCl2]2) | Quinolines | Tetrahydroquinolines | Transfer hydrogenation | liverpool.ac.uk |

| Ruthenium (Ru(II) complex) | Enamines | Piperidines | Asymmetric hydrogenation | nih.gov |

| Iridium (Ir complex) | Piperidinones | Piperidines | Asymmetric hydrogenation | bham.ac.uk |

| Platinum (PtO2) | Pyridines | Piperidines | Historical and current use | nih.govd-nb.info |

Hydrosilylation offers an alternative reduction method, particularly for the asymmetric synthesis of piperidines. Borenium ions can catalyze the diastereoselective reduction of substituted pyridines to piperidines in the presence of hydrosilanes. nih.govmdpi.com This method is particularly effective for bis-substituted pyridines under mild conditions. nih.gov The use of silanes is crucial to prevent the formation of a product-catalyst adduct. nih.gov If hydrogen is not used in these borenium-catalyzed reactions, dearomative hydrosilylation occurs, leading to enamines that can be further functionalized. nih.govmdpi.com Platinum complexes are also employed as catalysts in hydrosilylation reactions. mdpi.com

Borane-catalyzed reductions have emerged as a powerful tool for the synthesis of piperidines from pyridines, often proceeding through a hydroboration/hydrogenation cascade. sci-hub.sefigshare.comacs.org These reactions exhibit high functional group tolerance, allowing for the reduction of pyridines bearing sensitive groups that are incompatible with many transition-metal-catalyzed hydrogenations. sci-hub.se

A notable example is the B(C6F5)3-catalyzed hydroboration/hydrogenation cascade, which is highly effective for the reduction of 2,3-disubstituted pyridines, yielding piperidines with high cis selectivity. sci-hub.sefigshare.comacs.org Mechanistic studies suggest that both the pyridine substrate and the piperidine product act as bases to activate H2 in cooperation with the borane (B79455) catalyst. sci-hub.sefigshare.comacs.org This method's broad functional group tolerance makes it valuable for synthesizing biologically active molecules. sci-hub.sefigshare.comacs.org

Another approach involves a borane-catalyzed metal-free transfer hydrogenation of pyridines using ammonia borane as the hydrogen source, which offers a practical alternative to high-pressure hydrogenation. organic-chemistry.org

Stereoselective Synthesis of 2-(2-Phenylethyl)piperidin-3-ol Stereoisomers

The synthesis of specific stereoisomers of 2-(2-phenylethyl)piperidin-3-ol is crucial for understanding their structure-activity relationships. Asymmetric synthesis strategies are employed to control the stereochemistry at the chiral centers of the piperidine ring.

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions are a cornerstone for establishing the stereochemistry of the piperidine ring. These methods often involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. ua.es

One approach involves the diastereoselective aza-Henry reaction of a chiral N-tert-butanesulfinyl imine with a nitroalkane. The resulting nitroamine can then undergo reductive cyclization to form a piperidine ring with controlled stereochemistry. ua.es The sulfinyl group acts as a chiral auxiliary, directing the addition of the nucleophile to the imine. ua.es

Another strategy is the intramolecular cyclization of an acyclic precursor containing a chiral center. For example, an enantiopure amino alcohol can be used as a starting material. Ring-closing metathesis is a powerful tool in this context for forming the piperidine ring from a diene precursor. researchgate.net

Furthermore, the stereoselective synthesis of piperidin-3-ols can be achieved through the ring-opening of a chiral aziridine (B145994) with a suitable nucleophile, followed by cyclization. clockss.org The initial stereocenter in the aziridine directs the formation of subsequent stereocenters during the synthesis. clockss.org

Radical cyclizations also offer a pathway to piperidines. For instance, an N-radical can be generated, which then undergoes intramolecular cyclization. The stereoselectivity can be controlled by the existing stereocenters in the acyclic precursor. mdpi.com

Chiral Pool Synthesis Utilizing Natural Amino Acids (e.g., L-Glutamic Acid)

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. While direct synthesis of 2-(2-phenylethyl)piperidin-3-ol from L-glutamic acid is not extensively detailed in the provided results, the principle of using amino acids to construct piperidine rings is well-established. For instance, enantiopure piperidin-3-ols can be synthesized from amino acid derivatives. ua.es This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. The general concept involves transforming the amino acid into a suitable intermediate that can undergo cyclization to form the piperidine ring.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds, including piperidine derivatives. This technique typically involves the reduction of a prochiral substrate, such as an enamine or a pyridinium (B92312) salt, using a chiral catalyst.

Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has been shown to be an effective method for producing chiral piperidines. mdpi.com The reaction often proceeds through an outer-sphere dissociative mechanism, where the stereochemistry is determined by the enamine protonation step. mdpi.com Ruthenium(II) complexes have also been employed for the asymmetric hydrogenation of enamines to afford piperidines with high conversion rates. mdpi.com

Transition metal-catalyzed asymmetric hydrogenation of cyclic imines is another important route. acs.org Iridium catalysts with chiral spiro phosphine-oxazoline ligands (SIPHOX) have been used for the direct catalytic asymmetric hydrogenation of 2-pyridyl cyclic imines, yielding chiral amines with excellent enantioselectivities. acs.org The strong coordinating ability of the pyridine moiety can sometimes lead to catalyst deactivation, presenting a challenge in the hydrogenation of pyridyl-containing unsaturated compounds. acs.org

The choice of the hydrogen source is also a key aspect of these reactions. While gaseous hydrogen is common (asymmetric hydrogenation, AH), hydrogen can also be generated in situ from organic molecules like propan-2-ol or formic acid (asymmetric transfer hydrogenation, ATH). rsc.org The selection of the base in ATH systems can significantly influence both the reaction rate and the stereoselectivity. rsc.org

Diastereoselective Approaches

Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple chiral centers in a molecule. For 2,3-disubstituted piperidines like 2-(2-phenylethyl)piperidin-3-ol, establishing the correct cis or trans relationship between the substituents is paramount.

The diastereomeric ratio of piperidine products can be controlled during the cyclization step. For example, in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, the choice of the radical initiator can dramatically influence the trans/cis ratio of the resulting 2,4-disubstituted piperidines. acs.org While tributyltin hydride gives modest diastereomeric ratios, using tris(trimethylsilyl)silane (B43935) can lead to significantly higher diastereoselectivity. acs.org

In other approaches, such as the acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones, the reaction time can be optimized to favor the formation of a specific diastereomer. mdpi.com Initially, a trans-isomer may be formed, which then converts to the more stable cis-isomer over time. mdpi.com A modular [5+1] cyclization approach has also been developed for the diastereoselective synthesis of N-(hetero)aryl piperidines, where aniline (B41778) derivatives act as nucleophiles to form cis-2,5-disubstituted piperidines with good diastereoselectivity. chemrxiv.org

The table below summarizes the diastereomeric ratios achieved in different cyclization reactions for the synthesis of substituted piperidines.

| Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio (cis:trans or trans:cis) | Reference |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride | 3:1 to 6:1 (trans:cis) | acs.org |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | up to 99:1 (trans:cis) | acs.org |

| Acid-mediated 6-endo-trig Cyclization | Enones | Acid | up to 3:1 (trans:cis) | mdpi.com |

| [5+1] Cyclization | Aldehyde-containing electrophiles and aniline derivatives | - | Predominantly trans | chemrxiv.org |

| [5+1] Cyclization | Ketone-containing electrophiles and aniline derivatives | - | Predominantly cis | chemrxiv.org |

The regioselective ring-opening of chiral aziridines is a versatile strategy for the synthesis of various nitrogen-containing heterocycles, including piperidines. frontiersin.orgnih.gov This method involves a chiral aziridine, a three-membered ring containing a nitrogen atom, which is opened by a nucleophile. The regioselectivity of the ring-opening, i.e., which of the two carbon-nitrogen bonds of the aziridine ring is broken, is crucial for determining the final product.

In the synthesis of piperidines, the ring-opening of a 2-substituted aziridine can occur at either the C2 or C3 position. frontiersin.orgnih.gov The outcome of this reaction is often influenced by the nature of the substituents on the aziridine ring and the reaction conditions. For instance, the ring-opening of an aziridine with a γ-keto group in its alkyl substituent at the C2 position occurs at the C2 carbon when treated with a hydroxy nucleophile under acidic conditions. frontiersin.orgnih.gov Conversely, if the γ-keto group is replaced by a γ-silylated hydroxy group, the ring-opening occurs at the unsubstituted C3 position. frontiersin.orgnih.gov

The resulting acyclic intermediate can then be cyclized to form the desired piperidine ring. frontiersin.orgnih.gov This strategy has been successfully applied to the synthesis of piperidine alkaloids. researchgate.net For example, the reaction of an enantiopure (S)-1-(1-phenylethyl)-2-methyleneaziridine with a Grignard reagent in the presence of copper iodide, followed by cyclization, can produce the piperidine ring with a high degree of diastereocontrol. researchgate.net

The regioselective ring-opening of N-tosyl chiral aziridines mediated by boron trifluoride diethyl etherate has also been reported as a key step in the synthesis of chiral piperazines, a related class of six-membered nitrogen heterocycles. nih.gov

Enantioselective Catalysis in Piperidine Synthesis

Enantioselective catalysis provides a direct and efficient way to produce chiral piperidines. This approach relies on a chiral catalyst to control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess over the other.

Organocatalysis has emerged as a powerful tool in this context. For example, the intramolecular aza-Michael reaction of N-tethered alkenes can be catalyzed by a quinoline-based organocatalyst in the presence of a cocatalyst to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. mdpi.com Similarly, N-heterocyclic carbene (NHC) catalysts have been used to achieve good enantioselectivity in intramolecular aza-Michael reactions. mdpi.com

Transition metal catalysis is another cornerstone of enantioselective piperidine synthesis. Palladium-catalyzed enantioselective oxidative amination of non-activated alkenes using a novel pyridine-oxazoline ligand has been developed to produce substituted piperidines. mdpi.com Chiral Brønsted acids have also been employed as catalysts in the enantioselective synthesis of 2,3-dihydroquinazolinones from aldehydes, demonstrating excellent enantiocontrol, particularly for aliphatic aldehydes. rsc.org

The table below provides examples of enantioselective catalytic methods used in the synthesis of chiral piperidines and related heterocycles.

| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| Intramolecular aza-Michael Addition | Quinoline organocatalyst / Trifluoroacetic acid | 2,5- and 2,6-disubstituted piperidines | Good | mdpi.com |

| Intramolecular aza-Michael Addition | N-Heterocyclic Carbene (NHC) | Substituted piperidines | Good | mdpi.com |

| Oxidative Amination | Palladium catalyst / Pyridine-oxazoline ligand | Substituted piperidines | Not specified | mdpi.com |

| Reaction of Aldehydes | Chiral Brønsted acid | 2,3-dihydroquinazolinones | up to 97% | rsc.org |

Synthesis of Key Intermediates and Precursors

The synthesis of 2-(2-phenylethyl)piperidin-3-ol often involves the preparation of key intermediates and precursors. One such important precursor is 1-(2-phenylethyl)-4-piperidone. researchgate.net This intermediate can be synthesized through the Dieckmann cyclization of an aminodicarboxylate ester, which is formed by the condensation of phenethylamine (B48288) with two equivalents of methyl acrylate (B77674). researchgate.net

Another relevant intermediate is 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, which is a key building block in the synthesis of Fenspiride HCl. journaljpri.com An efficient and environmentally friendly synthesis of this intermediate has been developed using aqueous ammonia as a reagent. journaljpri.com

The synthesis of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol, a related analog, involves the preparation of a 1,2,3,6-tetrahydropyridine (B147620) intermediate from a pyridine derivative. nih.gov This intermediate is then subjected to a series of reactions, including N-debenzylation and hydroxylation, to yield the final product. nih.gov

Preparation of 1-(2-Phenylethyl)piperidin-4-one

1-(2-Phenylethyl)piperidin-4-one, also known as N-phenethyl-4-piperidone (NPP), is a crucial intermediate in the synthesis of various pharmaceutical agents. researchgate.netwikipedia.org Its preparation can be achieved through several methods.

One common approach involves the reaction of 4-piperidone (B1582916) with phenethyl bromide. wikipedia.org This alkylation is often carried out under biphasic conditions using a phase transfer catalyst to facilitate the reaction between the water-soluble 4-piperidone and the organic-soluble phenethyl bromide.

Another well-established method is the Dieckmann condensation. researchgate.netscispace.com This intramolecular cyclization of a diester is a key step in a multi-step synthesis that starts from more readily available precursors. For instance, β-phenylethylamine can be reacted with methyl acrylate in an aza-Michael addition, followed by Dieckmann condensation of the resulting diester and subsequent decarboxylation to yield 1-(2-phenylethyl)piperidin-4-one. scispace.com A study detailed the use of boric acid as a catalyst and water as a solvent for the aza-Michael addition, and sodium hydride in THF for the Dieckmann condensation, achieving high yields in both steps. scispace.com

The Siegfried method is another notable process for producing NPP, which is then used as a precursor in the synthesis of fentanyl and its analogs. wikipedia.org This highlights the importance of NPP as a versatile building block in medicinal chemistry.

Synthesis of Piperidinone Derivatives as Scaffolds

Piperidinone derivatives serve as versatile scaffolds for the synthesis of a diverse range of biologically active molecules. nih.govacs.org The strategic substitution on the piperidinone ring allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

An efficient aza-Michael synthesis has been utilized to prepare 4-piperidone scaffolds substituted at the 2-position. nih.govacs.org This method involves the use of divinyl ketones and has been instrumental in creating chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones. nih.govacs.org These chiral piperidones are valuable intermediates for synthesizing stereochemically enriched molecules.

The Claisen-Schmidt condensation is another powerful tool for modifying piperidinone scaffolds. This reaction involves the condensation of N-substituted-4-piperidones with various aromatic aldehydes to produce α,β-unsaturated carbonyl-based piperidinone derivatives. acgpubs.org For example, a series of 1-benzyl-3,5-bis(substituted-benzylidene)piperidin-4-ones were synthesized using this method, with potassium hydroxide (B78521) in methanol (B129727) as the catalyst. acgpubs.org These compounds have been investigated for their potential as cholinesterase inhibitors. acgpubs.org

Furthermore, 3,5-bis(ylidene)-4-piperidone scaffolds, considered mimics of curcumin, have been synthesized and shown to possess a wide range of biological activities. diva-portal.orgrsc.org The synthesis of these compounds often involves the acid-catalyzed condensation of 4-piperidone hydrate (B1144303) hydrochloride with appropriate aldehydes. diva-portal.orgrsc.org

The versatility of piperidinone scaffolds is further demonstrated by their use in creating complex heterocyclic systems. For instance, they can be converted into aldehyde intermediates, which can then undergo further reactions like aldol (B89426) condensations to build more elaborate molecular architectures. nih.govacs.org

Table 1: Synthesis of Piperidinone Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Ref. |

|---|---|---|---|---|

| Divinyl ketones, S-α-Phenylethylamine | - | 2-Substituted 1-S-α-phenylethyl-4-piperidones | Aza-Michael synthesis | nih.govacs.org |

| N-Benzyl-4-piperidinone | Aromatic aldehydes, KOH, Methanol | 1-Benzyl-3,5-bis(substituted-benzylidene)piperidin-4-ones | Claisen-Schmidt condensation | acgpubs.org |

| 4-Piperidone hydrate hydrochloride | Aldehydes, Acetic acid/HCl | 3,5-Bis(ylidene)-4-piperidones | Acid-catalyzed condensation | diva-portal.orgrsc.org |

Novel Synthetic Methodologies and Future Directions in Piperidine Synthesis

The development of novel and efficient synthetic methods for constructing the piperidine ring system remains an active area of research. tandfonline.comnews-medical.net These new strategies aim to provide access to a wider range of functionalized piperidines with improved stereochemical control and operational simplicity.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of highly functionalized piperidines. researchgate.netnih.gov These reactions offer significant advantages, including high atom economy, reduced reaction times, and simplified workup procedures. researchgate.net For instance, a three-component reaction of aromatic aldehydes, aromatic amines, and β-ketoesters, catalyzed by indium(III) bromide or N-acetyl glycine, has been developed to produce a variety of piperidine derivatives. researchgate.netnih.gov

Another innovative approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This two-stage process allows for the selective functionalization of piperidines. The first step utilizes an enzyme to introduce a hydroxyl group at a specific position on the piperidine ring. The second step involves a nickel-catalyzed radical cross-coupling to form new carbon-carbon bonds. news-medical.net This method provides a streamlined route to complex, three-dimensional piperidine structures, which are highly valuable in drug discovery. news-medical.net

Intramolecular reactions, such as the aza-Michael reaction, continue to be refined for the enantioselective synthesis of substituted piperidines. tandfonline.com The use of chiral catalysts and protecting groups allows for precise control over the stereochemistry of the final products.

Future directions in piperidine synthesis will likely focus on the development of even more efficient and sustainable methods. This includes the use of earth-abundant metal catalysts, flow chemistry techniques for improved scalability and safety, and the further integration of biocatalysis to achieve unparalleled levels of selectivity. news-medical.net The exploration of novel cyclization strategies and the development of new multicomponent reactions will continue to expand the accessible chemical space of piperidine derivatives, paving the way for the discovery of next-generation pharmaceuticals.

Table 2: Novel Synthetic Methodologies for Piperidines

| Methodology | Key Features | Example Reaction | Ref. |

|---|---|---|---|

| Multicomponent Reactions | One-pot synthesis, high atom economy | Aromatic aldehydes + aromatic amines + β-ketoesters | researchgate.netnih.gov |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-stage process, selective functionalization | Enzyme-mediated hydroxylation followed by Ni-catalyzed cross-coupling | news-medical.net |

Reactions Involving the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring is a key site for chemical modification, readily undergoing reactions typical of secondary amines.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring can be readily alkylated or acylated to introduce a wide variety of substituents. These reactions are fundamental in modifying the compound's properties.

N-Alkylation is a common transformation. For instance, the nitrogen can be alkylated using alkyl halides or through reductive amination. Transition metal catalysts, such as those based on ruthenium and iridium, are effective for the N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" method. rsc.org This method is environmentally benign as it produces water as the only byproduct. rsc.org Ruthenium complexes, in particular, have shown high efficiency in catalyzing the N-alkylation of various amines, including cyclic amines like piperidine. rsc.orgacs.org

N-Acylation involves the reaction of the piperidine nitrogen with acylating agents like acyl chlorides or anhydrides. This reaction is often used to introduce amide functionalities. For example, the acylation of the related compound N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) with furan-2-carbonyl chloride is a key step in the synthesis of furanylfentanyl. ljmu.ac.ukeuropa.eu This highlights how acylation of the piperidine nitrogen is a crucial step in the synthesis of various complex molecules. ljmu.ac.uk

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alcohols, Transition Metal Catalyst (e.g., Ru, Ir) | N-Alkyl piperidine derivatives | rsc.org |

| N-Alkylation | Benzyl (B1604629) alcohol, Ruthenium catalyst | N-Benzyl piperidine derivatives | acs.org |

| N-Acylation | Furan-2-carbonyl chloride | N-Acyl piperidine derivatives | ljmu.ac.ukeuropa.eu |

Derivatization of the N-Phenylethyl Side Chain

The N-phenylethyl side chain itself can be a site for further chemical modification. While the primary focus is often on the piperidine core, alterations to this side chain can also be synthetically important.

Modifications can include substitutions on the phenyl ring of the phenethyl group. These substitutions can be introduced by using appropriately substituted phenylethylating agents during the initial synthesis or by electrophilic aromatic substitution reactions on the pre-formed molecule, although the latter can be less specific. The nature and position of substituents on the aromatic ring can significantly influence the biological activity of the resulting compounds. mdpi.com For example, a variety of substituents in the ortho, meta, or para position of the N-phenylethyl moiety have been synthesized and shown to have varying effects on potency and efficacy in certain biological assays. mdpi.com

Furthermore, the ethyl linker can also be modified. For instance, increasing the chain length to a phenylpropyl group has been explored in related N-substituted normetazocine analogs. mdpi.com

Reactions Involving the Hydroxyl Group at Position 3

The secondary hydroxyl group at the 3-position of the piperidine ring is another key functional handle for chemical transformations.

Protection and Deprotection Strategies

To perform selective reactions on other parts of the molecule, such as the piperidine nitrogen, the hydroxyl group often needs to be protected. A variety of protecting groups for alcohols are available and their choice depends on the specific reaction conditions to be employed for subsequent steps.

Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), ethers (e.g., benzyl), and esters. The selection of a suitable protecting group is crucial for the successful synthesis of complex molecules. For instance, in the asymmetric synthesis of a related N-protected 3-methylpiperidin-2-one, the hydroxyl group was protected as a tert-butyldimethylsilyl (TBDMS) ether to control the stereochemistry of a subsequent alkylation reaction. researchgate.net Photoremovable protecting groups, such as the p-hydroxyphenacyl group, offer an alternative strategy, allowing for deprotection under mild, light-induced conditions. acs.org

Deprotection is the removal of the protecting group to regenerate the hydroxyl functionality. The conditions for deprotection must be chosen carefully to avoid affecting other functional groups in the molecule. For example, silyl ethers are typically removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Oxidation Reactions

The secondary hydroxyl group at the 3-position can be oxidized to a ketone (a 3-piperidone derivative). This transformation is a common and important reaction in synthetic organic chemistry.

A variety of oxidizing agents can be employed for this purpose. Common reagents include chromium-based oxidants like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid), as well as milder, more selective methods like Swern oxidation or Dess-Martin periodinane (DMP) oxidation. cdnsciencepub.com The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For example, the oxidation of related 3-piperidinol derivatives to the corresponding ketones has been documented. cdnsciencepub.com Anodic oxidation of N-methoxycarbonylpiperidine derivatives has also been shown to yield 2,3-diacetoxylated products, which can serve as intermediates for 3-hydroxypiperidine (B146073) derivatives. oup.com

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification to form a variety of ester and ether derivatives, respectively.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride), often in the presence of a catalyst. This reaction is used to introduce a wide range of ester functionalities. For example, the esterification of related piperidinol compounds is a known transformation. virginia.gov

Etherification involves the formation of an ether linkage (C-O-C). This can be accomplished through various methods, such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. Another approach is the reaction of the alcohol with a monoperoxyacetal in the presence of an organometallic reagent. acs.org Halofunctionalization reactions can also lead to the formation of haloethers. diva-portal.org

Table 2: Reactions of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Protection | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | TBDMS-protected alcohol | researchgate.net |

| Oxidation | Pyridinium chlorochromate (PCC) or Swern Oxidation | 3-Piperidone derivative | cdnsciencepub.com |

| Esterification | Carboxylic acid/acyl chloride, catalyst | Ester derivative | virginia.gov |

| Etherification | Alkyl halide, base (Williamson synthesis) | Ether derivative | acs.org |

Reactions Involving the Piperidine Ring Carbons (Excluding N and C-3 Hydroxyl)

The chemical reactivity of the piperidine ring in 2-(2-phenylethyl)piperidin-3-ol, beyond the functionalities of the nitrogen atom and the C-3 hydroxyl group, is centered on the carbon framework. The substituents on the ring, namely the 2-phenylethyl group and the 3-hydroxyl group, significantly influence the reactivity of the C-H bonds at the various positions of the piperidine ring.

Functionalization at C-2 and C-6 Positions

The functionalization of the C-2 and C-6 positions of the piperidine ring in compounds structurally related to 2-(2-phenylethyl)piperidin-3-ol is a key area of interest for modifying their biological activity. These positions are adjacent to the ring nitrogen, which can influence their reactivity through electronic and steric effects.

While specific studies on the C-2 and C-6 functionalization of 2-(2-phenylethyl)piperidin-3-ol are not extensively documented in publicly available literature, general principles of piperidine chemistry and studies on analogous structures, such as fentanyl derivatives which share the 1-(2-phenylethyl)piperidine core, provide insights into potential transformations.

C-2 Functionalization:

The C-2 position is activated by the adjacent nitrogen atom, making it susceptible to certain types of functionalization. However, the presence of the bulky 2-phenylethyl substituent at this position in the target molecule would sterically hinder direct reactions. In related systems, functionalization at the C-2 position of the piperidine ring has been explored. For instance, in the context of fentanyl analogs, the introduction of a methyl group at the 2-position has been investigated. nih.gov

One common strategy for functionalization at the C-2 position of piperidines involves the formation of an enamine or an iminium ion intermediate. For example, oxidation of the piperidine ring can lead to the formation of a Δ¹-piperideinium ion, which can then be attacked by nucleophiles at the C-2 or C-6 position. However, the specific conditions required for such a transformation in 2-(2-phenylethyl)piperidin-3-ol would need to be determined experimentally.

C-6 Functionalization:

The C-6 position, being an α-carbon to the nitrogen, is also a site of potential functionalization. Directed metalation, using the nitrogen atom to guide a metal catalyst to the adjacent C-H bond, is a powerful tool for C-H activation and subsequent functionalization. rsc.org Palladium-catalyzed C-H functionalization has been used to introduce various substituents onto the piperidine ring in complex molecules. u-tokyo.ac.jp

For 2,3-disubstituted piperidines, the regioselectivity of functionalization can be influenced by the existing substituents. In some cases, remote functionalization at the C-6 position of 2,3-disubstituted indoles has been achieved using Brønsted acid catalysis, suggesting that similar strategies could potentially be explored for piperidine systems. frontiersin.orgrsc.org

It is important to note that the stereochemistry of the existing substituents at C-2 and C-3 will play a crucial role in directing the approach of reagents and influencing the stereochemical outcome of any functionalization at C-6.

A summary of potential functionalization reactions at C-2 and C-6 based on related systems is presented in the table below.

| Position | Reaction Type | Reagents/Conditions (Examples from related systems) | Potential Product |

| C-2 | Alkylation | Organometallic reagents (e.g., Grignard, organolithium) after N-protection and α-lithiation | 2-Alkyl-2-(2-phenylethyl)piperidin-3-ol |

| C-6 | C-H Activation/Arylation | Pd(OAc)₂, PPh₃, Ar-X | 6-Aryl-2-(2-phenylethyl)piperidin-3-ol |

| C-6 | Halogenation | N-Halosuccinimide (e.g., NBS, NCS) | 6-Halo-2-(2-phenylethyl)piperidin-3-ol |

This table presents hypothetical reactions based on general principles of piperidine reactivity and may not represent experimentally verified transformations for 2-(2-phenylethyl)piperidin-3-ol.

Ring-Opening Reactions of the Piperidine System (if applicable)

The piperidine ring is a saturated heterocyclic system and is generally stable under most reaction conditions. Ring-opening reactions of the piperidine ring are not common and typically require harsh conditions or specific activation.

In the context of 2-(2-phenylethyl)piperidin-3-ol, there is no readily available information in the scientific literature describing the ring-opening of its piperidine system. The stability of the six-membered ring makes such transformations energetically unfavorable.

While ring-opening of other heterocyclic systems, such as aziridines and epoxides, is a common strategy for the synthesis of piperidines, the reverse process for a stable piperidine ring is not a typical reaction pathway. researchgate.netfrontiersin.orgmdpi.comresearchgate.net For instance, the ring-opening of isatin (B1672199) derivatives with piperidine leads to the cleavage of an amide bond within a five-membered ring, a process not directly applicable to the all-carbon backbone of the piperidine ring in the target molecule. maxapress.com

Therefore, it can be concluded that ring-opening reactions of the piperidine system in 2-(2-phenylethyl)piperidin-3-ol are not considered a characteristic feature of its chemical reactivity under normal laboratory conditions.

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Techniques for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy (Beyond Basic Identification)

NMR spectroscopy is a cornerstone for the structural analysis of 2-(2-phenylethyl)piperidin-3-ol, extending far beyond simple proton and carbon counts. Advanced NMR experiments provide critical insights into the relative stereochemistry and conformational preferences of the molecule. The piperidine (B6355638) ring can adopt different chair conformations, and the orientation (axial or equatorial) of the phenylethyl and hydroxyl substituents significantly influences the NMR spectrum.

When 2-(2-phenylethyl)piperidin-3-ol is synthesized as a mixture of diastereomers (cis and trans), ¹H NMR spectroscopy provides a direct method for determining their relative proportions. Protons adjacent to the stereocenters (e.g., H2, H3) in the two diastereomers will exist in slightly different chemical environments, leading to distinct, non-overlapping signals in the spectrum.

The ratio of the diastereomers can be accurately calculated by integrating these characteristic signals. For instance, the signal for the proton at C3 (the carbon bearing the hydroxyl group) is expected to appear at a different chemical shift for the cis and trans isomers. By comparing the integration values of these two signals, the diastereomeric ratio can be established. In complex spectra, high-sensitivity techniques like band-selective pure shift NMR can be employed to resolve overlapping signals and improve the accuracy of quantification. nih.gov Differences in the chemical shifts of the protons on the piperidine ring carbons C2 and C6 can also be indicative of different stereoisomers. nih.gov

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Analysis

| Proton | cis-Isomer Shift (ppm) | trans-Isomer Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H3 (CH-OH) | 3.85 | 3.70 | ddd | 1H |

Note: Data are hypothetical and serve for illustrative purposes.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful technique for determining the relative stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are typically less than 5 Å apart.

For 2-(2-phenylethyl)piperidin-3-ol, NOE correlations can distinguish between the cis and trans isomers.

Cis Isomer: In the conformer where both substituents are equatorial, a strong NOE correlation would be expected between the axial proton at C2 (H2a) and the axial proton at C3 (H3a).

Trans Isomer: In the most stable chair conformation (e.g., C2-substituent equatorial and C3-substituent axial), an NOE correlation would be observed between the axial proton at C2 (H2a) and the equatorial proton at C3 (H3e). Conversely, if the C2-substituent were axial and the C3-substituent equatorial, an NOE would be seen between H2e and H3a.

These through-space correlations provide unambiguous evidence for the relative orientation of the substituents on the piperidine ring. ipb.pt

Table 2: Expected Key NOE Correlations for Stereochemical Assignment

| Isomer | Conformation | Key Protons | Expected NOE |

|---|---|---|---|

| cis | diequatorial | H2a, H3a | Yes |

| trans | equatorial-axial | H2a, H3e | Yes |

Note: 'a' denotes axial protons and 'e' denotes equatorial protons.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion ([M+H]⁺ in ESI), allowing for the unambiguous confirmation of the elemental formula, C₁₃H₁₉NO.

Electron ionization (EI) or tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, providing a characteristic fingerprint that aids in structural elucidation. The fragmentation of 2-(2-phenylethyl)piperidin-3-ol is expected to follow pathways common to amines and alcohols. libretexts.org Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between C2 and C3 of the piperidine ring can break, as can the bond between the ring and the phenylethyl side chain. Cleavage adjacent to the nitrogen atom is a dominant pathway for aliphatic amines. libretexts.org

Loss of Water: Dehydration involving the hydroxyl group at C3 is a common fragmentation for alcohols, leading to a peak at [M-18]⁺.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, often initiated by the nitrogen atom. wvu.edumiamioh.edu

Tropylium (B1234903) Ion Formation: Cleavage of the bond between the two ethyl carbons of the side chain can lead to the formation of a benzyl (B1604629) cation (m/z 91), which often rearranges to the stable tropylium ion.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 206.1545 | [M+H]⁺ | Molecular Ion |

| 188.1439 | [M-H₂O+H]⁺ | Loss of water |

| 114.1283 | [C₇H₁₆N]⁺ | Cleavage of phenylethyl group |

Note: m/z values are calculated for the protonated species [M+H]⁺ and its fragments.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-(2-phenylethyl)piperidin-3-ol would display distinct absorption bands confirming its key structural features.

The most prominent peaks would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding.

A medium absorption band around 3300-3500 cm⁻¹ for the N-H stretching of the secondary amine.

Strong C-H stretching bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹) for the sp³ hybridized carbons of the piperidine ring and ethyl chain. nist.govchemicalbook.com

Weaker C-H stretching bands just above 3000 cm⁻¹ (3000-3100 cm⁻¹) for the sp² hybridized carbons of the phenyl ring.

C-O stretching vibration for the secondary alcohol, appearing in the 1000-1260 cm⁻¹ region.

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) is a chiroptical technique essential for assigning the absolute configuration (R/S) of the stereocenters in enantiomerically pure samples of 2-(2-phenylethyl)piperidin-3-ol. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The procedure involves experimentally measuring the ECD spectrum of an enantiomer and comparing it to a theoretically predicted spectrum. The theoretical spectrum is calculated using quantum chemical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a specific, known absolute configuration (e.g., 2R, 3S). A match between the experimental spectrum and the calculated spectrum for the (2R, 3S) configuration allows for the unambiguous assignment of this absolute stereochemistry to the sample. The spectrum of the other enantiomer, (2S, 3R), would be a mirror image. nih.gov The Cotton effects observed in the spectrum, which correspond to the electronic transitions of the molecule's chromophores (primarily the phenyl ring), provide the characteristic fingerprint for its absolute configuration. nih.gov

X-ray Crystallography for Absolute Configuration Determination

The definitive determination of a molecule's three-dimensional structure and the spatial arrangement of its atoms, known as its absolute configuration, is a cornerstone of stereochemical analysis. For chiral compounds, X-ray crystallography stands as one of the most powerful and unambiguous methods to achieve this. purechemistry.orgresearchgate.net The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the substance. By measuring the angles and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, revealing the precise location of each atom and thus its absolute stereochemistry. purechemistry.org

Knowledge of the absolute configuration of bioactive molecules is critical in pharmaceutical research, as different enantiomers can possess significantly varied pharmacological and toxicological effects. researchgate.net The ability of X-ray crystallography to distinguish between enantiomers stems from the phenomenon of anomalous (or resonant) scattering. researchgate.netnih.gov This effect, which is most pronounced for atoms heavier than oxygen, introduces small, measurable differences between the intensities of specific pairs of reflections (known as Bijvoet pairs), breaking the inherent inversion symmetry of the diffraction pattern and allowing for the assignment of the correct enantiomeric form. researchgate.netnih.gov

For the target compound, 2-(2-phenylethyl)piperidin-3-ol, which contains two chiral centers, a crystallographic analysis would provide irrefutable proof of both the relative (cis/trans) and absolute (R/S) configuration. The process would require the formation of a high-quality single crystal, which can sometimes be challenging. researchgate.net To facilitate this and to resolve the enantiomers, co-crystallization with a chiral compound of a known configuration, or the formation of a salt with a chiral acid or base, is a common strategy. researchgate.netnih.gov Once the diffraction data is collected, the refinement of the Flack parameter, a value that should converge to near zero for the correct absolute structure, provides a reliable indicator of the correct enantiomorph. nih.gov

Table 1: Key Concepts in X-ray Crystallography for Absolute Configuration

| Concept | Description | Relevance |

| Single Crystal | A solid in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries. A prerequisite for X-ray diffraction analysis. researchgate.net | Essential for obtaining a clear diffraction pattern to solve the molecular structure. |

| Anomalous Scattering | A phenomenon where the scattering of X-rays by an atom is slightly out of phase. This effect is wavelength-dependent and allows for the differentiation between a molecule and its mirror image. researchgate.netnih.gov | The physical basis for determining the absolute configuration of a chiral molecule. |

| Bijvoet Pairs | Pairs of diffraction spots that are related by a center of inversion. In the absence of anomalous scattering, they have identical intensities. nih.gov | Differences in the intensities of these pairs, caused by anomalous scattering, are measured to assign the absolute structure. |

| Flack Parameter | A parameter refined during the crystallographic analysis that indicates whether the inverted structure is a better fit for the experimental data. A value near 0 indicates the correct absolute configuration. nih.gov | A critical statistical indicator used to validate the determined absolute configuration. |

Chromatographic Methods for Stereoisomer Separation

The isolation and purification of individual stereoisomers are essential for their independent study and use. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable tools for both the analytical and preparative separation of stereoisomers. mdpi.com For enantiomers, which have identical physical properties in a non-chiral environment, separation requires the introduction of a chiral selector, most commonly in the form of a chiral stationary phase (CSP). mdpi.com

Chiral HPLC is a variant of HPLC that utilizes a chiral stationary phase to separate enantiomers. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different interaction energies, leading to different retention times on the column and thus enabling their separation.

The development of a successful chiral HPLC method is a challenging task that involves screening various CSPs and mobile phases to achieve adequate resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of racemic compounds. researchgate.net For piperidine derivatives, which are often polar and basic, specific strategies may be required. For example, a study on the separation of piperidin-3-amine (B1201142) enantiomers employed a pre-column derivatization technique using para-toluene sulfonyl chloride. researchgate.netnih.gov This step not only introduces a chromophore for UV detection but also modifies the molecule's properties to improve its interaction with the CSP. researchgate.netnih.gov

In another relevant study, an isocratic normal-phase HPLC method was developed to separate the enantiomers of (S)-1-Boc-3-hydroxypiperidine and its (R)-isomer impurity. researchgate.net This method successfully utilized a Chiralpak-IC3 column, demonstrating the efficacy of polysaccharide-based CSPs for this class of compounds. researchgate.net The mobile phase composition, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is a critical parameter that is optimized to control the retention and selectivity of the separation. researchgate.net

Table 2: Example Conditions for Chiral HPLC Separation of Piperidine Derivatives

| Parameter | Method for (R/S)-piperidin-3-amine nih.gov | Method for (R/S)-1-Boc-3-hydroxypiperidine researchgate.net |

| Technique | Pre-column derivatization with PTSC | Normal-Phase HPLC |

| Column | Chiralpak AD-H | Chiralpak-IC3 (250 x 4.6 mm, 3µm) |

| Mobile Phase | 0.1% Diethyl amine in Ethanol | Isopropanol and n-Hexane |

| Flow Rate | 0.5 mL/min | Not specified |

| Detection | UV at 228 nm | Not specified |

| Resolution (Rs) | > 4.0 | Sufficient for quantification |

Note: This table presents data from studies on structurally similar compounds to illustrate typical chromatographic conditions.

Theoretical and Computational Chemistry Studies

Conformational Analysis of 2-(2-Phenylethyl)piperidin-3-ol and its Derivatives

Conformational analysis is essential for understanding the three-dimensional structure of 2-(2-phenylethyl)piperidin-3-ol and its derivatives, which dictates their physical, chemical, and biological properties. The flexibility of the piperidine (B6355638) ring and the side chain allows the molecule to adopt various conformations.

Energy minimization and molecular dynamics (MD) simulations are standard computational procedures used to explore the conformational space of molecules and identify stable structures. utep.edu

Energy Minimization: This process involves finding the geometry of a molecule that corresponds to a minimum on the potential energy surface. utep.edu Starting from an initial 3D structure, algorithms systematically alter the coordinates of the atoms to find a lower energy conformation until a local or global minimum is reached. For complex molecules like piperidine derivatives, multiple starting structures are often used to explore different conformational possibilities.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a dynamic picture of the molecule's behavior, including conformational changes and interactions with its environment (e.g., a solvent). biorxiv.orgdiva-portal.org A typical MD simulation protocol involves several stages:

Initial Minimization: The starting structure is energy-minimized to remove any unfavorable contacts or geometric distortions. biorxiv.org

Heating: The system is gradually heated to a desired temperature (e.g., 310 K) to simulate physiological conditions. biorxiv.org

Equilibration: The system is allowed to equilibrate at the target temperature and pressure, where properties like density and potential energy stabilize. Positional restraints on heavy atoms are often applied and then gradually released during this phase. biorxiv.org

Production Run: After equilibration, the simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory. biorxiv.orgmdpi.com

These simulations can reveal the preferred conformations of 2-(2-phenylethyl)piperidin-3-ol, the stability of these conformations, and the energy barriers between them. For instance, MD simulations can be used to study the stability of a ligand within a protein's binding pocket by analyzing its interactions over time. nih.govplos.org

The conformation of the piperidine ring is significantly influenced by the nature and orientation of its substituents. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. Substituents can occupy either axial or equatorial positions, with the equatorial position generally being more stable for larger groups.

Studies on related substituted piperidines provide valuable insights:

Methyl Substituents: In 1,3-dimethyl-4-phenylpiperidin-4-ol, the preferred conformation can feature an axial 3-methyl group. cdnsciencepub.com For 2,5-dimethyl fentanyl derivatives, isomers have been identified where the methyl groups are oriented as 2-equatorial-5-axial, both equatorial, or both axial. nih.gov

Carbomethoxy and Methoxy Groups: In 3-carbomethoxy fentanyl derivatives, both cis (axial carbomethoxy group) and trans (equatorial carbomethoxy group) isomers have been synthesized and studied. nih.govresearchgate.net Similarly, the cis-isomer of a 3-methoxy-fentanyl analog was found to be highly potent, highlighting the stereochemical influence on activity. nih.gov

Phenyl Group: In 1,2-dimethyl-4-phenylpiperidin-4-ol, steric effects are crucial in establishing an axial configuration for the 4-phenyl group in the preferred conformation. cdnsciencepub.com

For 2-(2-phenylethyl)piperidin-3-ol, the large phenylethyl group at position 2 would strongly prefer an equatorial orientation to minimize steric hindrance. The hydroxyl group at position 3 could exist in either an axial or equatorial position, leading to two primary diastereomers (cis and trans), each with distinct conformational preferences and properties.

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. diva-portal.org It is widely employed to calculate molecular geometries, energies, and various spectroscopic properties with high accuracy. dergipark.org.traps.orgnih.gov DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), have proven effective for studying piperidine derivatives. dergipark.org.trnih.gov

Molecular orbital (MO) analysis provides crucial information about the distribution of electrons within a molecule and its chemical reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and chemical reactivity. dergipark.org.tr A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. DFT calculations are commonly used to determine these orbital energies and visualize their spatial distribution. dergipark.org.trnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and stabilizing interactions within a molecule, such as hyperconjugation. dergipark.org.tr It calculates the interaction energy (E(2)) between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of intramolecular charge transfer and resonance effects. nih.gov

Below is a table showing representative data from a DFT study on a related piperidone compound, illustrating the type of information obtained from such calculations. dergipark.org.tr

| Parameter | DFT/B3LYP/6-311G(d,p) | DFT/B3LYP/SDD |

| EHOMO (eV) | -6.042 | -5.731 |

| ELUMO (eV) | -1.531 | -1.412 |

| Energy Gap (eV) | 4.511 | 4.319 |

| This data is for 6-(2”-Pyrrolidinone-5”-yl)-(-)epicatechin and serves as an example of typical DFT calculation results. |

DFT and other quantum mechanical methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and stereochemical assignment. schrodinger.com

NMR Chemical Shifts: Computational methods, particularly DFT, have become highly accurate in predicting ¹H and ¹³C NMR chemical shifts. d-nb.info The process involves calculating the isotropic magnetic shielding constants for each nucleus in the optimized molecular structure. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). ruc.dkmsu.edu Accounting for different stable conformers through Boltzmann averaging can significantly improve the accuracy of the predicted spectra. d-nb.info For example, the M06-2X and MPW1PW91 functionals with the 6-311+G(2d,p) basis set have been successfully used for predicting NMR spectra of organophosphorus compounds. d-nb.info

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) calculations can simulate ECD spectra. nih.gov The predicted spectrum for a given enantiomer is then compared with the experimental spectrum. A good match allows for the unambiguous assignment of the molecule's stereochemistry. schrodinger.com This process often involves a conformational search to identify all relevant low-energy conformers, followed by Boltzmann averaging of their individual contributions to the final spectrum. schrodinger.com

Reaction Mechanism Studies and Pathway Predictions

Computational chemistry is instrumental in elucidating reaction mechanisms and predicting viable synthetic pathways. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and identify the most favorable pathway.

For the synthesis of 2-substituted piperidines like 2-(2-phenylethyl)piperidin-3-ol, several reaction pathways can be investigated computationally:

Double aza-Michael Reaction: A concise and atom-efficient method to access chiral 2-substituted 4-piperidones involves the double aza-Michael addition of a primary amine to a divinyl ketone. nih.govacs.org Computational studies can model the transition states of the cyclization step to understand the stereochemical outcome.

Reductive Amination: The condensation of an amine with a ketone or aldehyde, followed by the reduction of the resulting imine, is a common method for C-N bond formation in piperidine synthesis. mdpi.com Theoretical models can help in understanding the stereoselectivity of the reduction step.

Transition-Metal-Catalyzed Hydroamination: The direct addition of an N-H bond across a double bond is an efficient way to form amines. acs.org DFT calculations can elucidate the mechanism of these catalytic cycles, including steps like oxidative addition, olefin insertion, and reductive elimination, and explain the observed regioselectivity (Markovnikov vs. anti-Markovnikov) and enantioselectivity. acs.org For example, mechanistic studies have shown that Pd-catalyzed hydroamination can proceed via the formation of a η³-benzyl species followed by nucleophilic attack of the amine. acs.org

By modeling these and other potential reactions, computational studies can guide synthetic efforts, helping to optimize reaction conditions and predict the stereochemical and regiochemical outcomes for the synthesis of 2-(2-phenylethyl)piperidin-3-ol and its derivatives.

Transition State Analysis

Transition state (TS) analysis is a critical computational tool for elucidating reaction mechanisms. It involves locating the highest energy structure, or saddle point, along a reaction coordinate. This analysis provides a detailed picture of bond-breaking and bond-forming processes, activation energies, and the factors controlling reaction rates and selectivity.

While specific transition state analyses for the synthesis or reactions of 2-(2-Phenylethyl)piperidin-3-ol are not extensively detailed in public literature, the principles can be understood from studies on related piperidine systems. For example, in the atmospheric degradation of piperidine initiated by a hydroxyl (OH) radical, quantum chemistry calculations have been used to map the potential energy surface. whiterose.ac.uk These calculations identify the transition states for hydrogen abstraction from different positions on the piperidine ring (N-H, C2, C3, and C4). whiterose.ac.uk The relative energies of these transition states determine the branching ratios for the initial reaction, indicating that abstraction from the C2 position is the most favorable pathway. whiterose.ac.uk

Another relevant example is the formation of piperidine rings from substituted aziridines. The regioselectivity of the aziridine (B145994) ring-opening reaction can be explained by analyzing the plausible transition states. Depending on the substituents and reaction conditions, the reaction may proceed through different transition states, leading to the selective cleavage of either the N1-C2 or N1-C3 bond, which in turn dictates the formation of the final piperidine or pyrrolidine (B122466) product. frontiersin.org For a complex molecule like 2-(2-Phenylethyl)piperidin-3-ol, transition state analysis would be essential to understand its formation via cyclization reactions or its subsequent chemical transformations.

Kinetic Isotope Effects (KIE) Studies

Kinetic Isotope Effects (KIEs) are a powerful experimental and theoretical probe for investigating reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of transition states. core.ac.uk A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate. core.ac.uk These effects are categorized as primary, where the bond to the isotope is broken in the rate-determining step, or secondary, where the bond to the isotope is not broken. core.ac.uk

Primary deuterium (B1214612) KIEs (kH/kD) typically range from 2 to 7, and their magnitude can indicate the degree of bond breaking in the transition state. core.ac.uk KIE studies on reactions involving piperidine scaffolds provide valuable mechanistic insights. For instance, the mechanism of C-H bond activation in benzylic ethers by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been studied using both inter- and intramolecular KIEs. nih.gov The observation of large KIEs confirms that the cleavage of the C-H bond is involved in the rate-determining step of the reaction. nih.gov The correlation between substrate reactivity and the magnitude of the KIE can help distinguish between different mechanistic pathways, such as a one-step hydride transfer versus a stepwise electron transfer-proton transfer mechanism. nih.gov

The table below presents data from a study on DDQ-mediated oxidative cyclizations, illustrating how KIE values are used to probe reaction mechanisms. nih.gov

| Substrate | kH/kD (Intramolecular) | kH/kD (Intermolecular) | Mechanistic Implication |

|---|---|---|---|